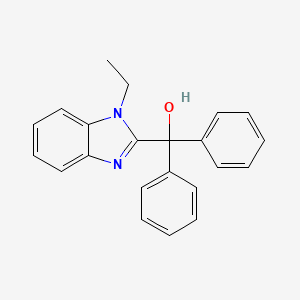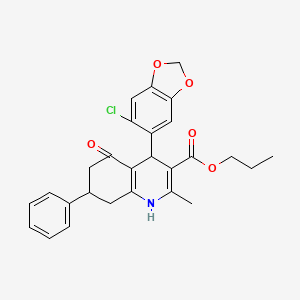
(1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol, also known as E-BIM-DPM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In catalysis, this compound has been used as a ligand for the synthesis of palladium complexes that have potential applications in cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol in anti-cancer activity involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site of tubulin, preventing the formation of microtubules and disrupting the cell cycle. In materials science, the mechanism of action of this compound in MOFs involves the coordination of this compound with metal ions to form a network of metal-organic complexes. In catalysis, the mechanism of action of this compound as a ligand involves the coordination of this compound with palladium ions to form a complex that can catalyze cross-coupling reactions.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential applications in imaging and drug delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol is its versatility in various applications due to its unique structure and properties. This compound is also relatively easy to synthesize and has good stability under various conditions. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for research on (1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol. One direction is to further explore its anti-cancer properties and potential applications in cancer therapy. Another direction is to investigate its potential applications in other fields such as materials science and catalysis. Additionally, future research can focus on improving the solubility and bioavailability of this compound to enhance its efficacy in various applications.
Conclusion
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. Its unique structure and properties make it an attractive candidate for scientific research. Further research can explore its potential applications and improve its efficacy in various fields.
Métodos De Síntesis
The synthesis of (1-ethyl-1H-benzimidazol-2-yl)(diphenyl)methanol involves the reaction of 1-ethyl-1H-benzimidazole with diphenylmethanol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Propiedades
IUPAC Name |
(1-ethylbenzimidazol-2-yl)-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-2-24-20-16-10-9-15-19(20)23-21(24)22(25,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXLOVSZWRZIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5002003.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5002025.png)
![methyl 2-({[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetyl}amino)benzoate](/img/structure/B5002028.png)
![N-[2-(tert-butylthio)ethyl]-2-phenoxyacetamide](/img/structure/B5002032.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N,N-dimethyl-2-pyridinamine](/img/structure/B5002036.png)
![3-[(anilinocarbonyl)amino]-3-oxopropyl diethyldithiocarbamate](/img/structure/B5002043.png)
![4-({4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5002045.png)
![3-{5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5002055.png)
![ethyl 1-[(4-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5002059.png)
![1-benzyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002065.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(5-chloro-2-pyridinyl)-N~2~-methylglycinamide](/img/structure/B5002110.png)